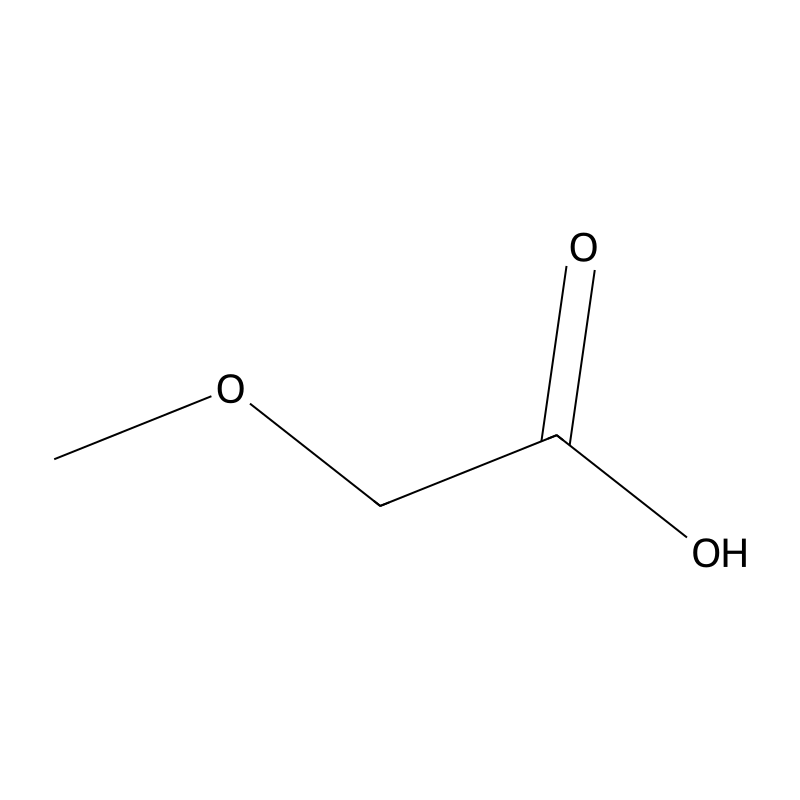

Methoxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1000 mg/mL at 20 °C

Synonyms

Canonical SMILES

Zebrafish Embryotoxicity Testing

Methoxyacetic acid serves as a model toxicant in zebrafish embryotoxicity tests. These tests evaluate the potential negative effects of chemicals on developing vertebrate embryos. Researchers expose zebrafish embryos to varying concentrations of methoxyacetic acid during a specific developmental window. By observing the resulting abnormalities or mortality rates in the embryos, scientists can assess the potential toxicity of other chemicals ().

Studying Apoptosis Induction

Apoptosis, also known as programmed cell death, is a crucial process for maintaining cellular health and organism development. Methoxyacetic acid has been shown to induce apoptosis in certain cell lines. Researchers investigate how methoxyacetic acid triggers this process to gain insights into the mechanisms of apoptosis and its potential role in various diseases ().

Investigating Mutagenicity

Mutations in DNA can lead to various diseases, including cancer. Some studies suggest methoxyacetic acid might possess mutagenic properties, meaning it could cause mutations in genetic material. Researchers are exploring this potential effect to understand the compound's safety profile and its possible role in mutagenesis-related diseases ().

Exploring Antineoplastic Activity

Neoplasms are abnormal growths of cells, often referred to as tumors. An antineoplastic agent is a substance that can inhibit or destroy tumor cells. Limited research suggests methoxyacetic acid might exhibit antineoplastic activity. However, more investigation is necessary to understand its potential as an anti-cancer agent ().

Methoxyacetic acid is an organic compound with the chemical formula . It is classified as a derivative of acetic acid, where one hydrogen atom of the methyl group is replaced by a methoxy group. This compound is also known as methyl glycolic acid and is recognized as the simplest ether carboxylic acid, functioning as a methyl ether of glycolic acid. Methoxyacetic acid appears as a colorless, viscous liquid with a pungent odor and is corrosive in nature. Its freezing point is approximately 7 °C, making it similar to glacial acetic acid in physical properties .

The acidity of methoxyacetic acid is notable; it has a pKa value of 3.57, which is higher than that of acetic acid (pKa 4.757) and glycolic acid (pKa 3.832), indicating it is more acidic due to the low solvation energy of its methoxy group .

Methoxyacetic acid is a corrosive liquid and can cause severe skin burns and eye damage upon contact []. Inhalation can irritate the respiratory tract.

Key Reactions:

- Esterification: Methoxyacetic acid can react with alcohols to form esters.

- Deprotonation: The carboxylic group can lose a proton to form the methoxyacetate anion.

- Oxidation: In biological systems, it can be oxidized to produce carbon dioxide and other metabolites .

Methoxyacetic acid exhibits significant biological activity, particularly in inhibiting tumor cell growth. Laboratory studies have demonstrated that it can affect cellular processes related to cancer proliferation. Additionally, in humans and animals, methoxyacetic acid forms rapidly through the oxidation of 2-methoxyethanol via alcohol dehydrogenases . Its reprotoxic properties have led to its classification as a substance of very high concern, limiting its use in consumer products .

Methoxyacetic acid can be synthesized through several methods:

- Reaction with Sodium Methoxide: The compound can be prepared by reacting sodium methoxide with monochloroacetic acid.

- Oxidation of 2-Methoxyethanol: An industrial route involves the oxidation of 2-methoxyethanol using air or oxygen in the presence of platinum catalysts .

These methods highlight both laboratory-scale and industrial-scale production techniques.

Methoxyacetic acid finds applications primarily in agriculture and chemical manufacturing:

- Fungicides: It serves as a precursor for commercial fungicides such as oxadixyl and mefenoxam.

- Industrial Use: Due to its corrosive nature and reprotoxic properties, its applications have been restricted primarily to controlled industrial environments .

Historically, it was used as a disinfectant and biocide but has since been phased out due to safety concerns.

Research into the interactions of methoxyacetic acid with other compounds reveals important metabolic pathways. In biological systems, it conjugates with glycine or undergoes O-demethylation followed by oxidation. These metabolic processes are crucial for understanding its biological impact and toxicity profiles .

Additionally, studies indicate that methoxyacetic acid interacts with various enzymes involved in metabolic pathways, further emphasizing its significance in toxicology and pharmacology.

Methoxyacetic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetic Acid | Simpler structure without the methoxy group | |

| Glycolic Acid | Contains hydroxyl group; more hydrophilic | |

| 2-Methoxyethanol | Alcohol form; precursor to methoxyacetic acid | |

| Methyl Glycolic Acid | Synonymous with methoxyacetic acid |

Uniqueness of Methoxyacetic Acid:

- Methoxyacetic acid features both carboxylic and ether functionalities, which distinguishes it from simpler acids like acetic or glycolic acids.

- Its unique reactivity profile makes it valuable in specific industrial applications despite safety concerns.

This comprehensive overview underscores the significance of methoxyacetic acid across various fields while also highlighting its potential risks and restrictions associated with its use.

Physical Description

Liquid

Colorless liquid; [CAMEO]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Flash Point > 235 °F

Heavy Atom Count

Density

Melting Point

7.7 °C

UNII

Related CAS

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity]

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Acetic acid, 2-methoxy-: ACTIVE